N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound that features a furan ring, a morpholine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with morpholine to form the morpholin-4-yl ethylamine derivative. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a protein tyrosine kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer.
Industry: Could be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide involves the inhibition of protein tyrosine kinases. These enzymes play a key role in the regulation of cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that are often associated with cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan derivative with applications in flavoring and fragrance industries.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl acetoacetate: A versatile compound used in the synthesis of various organic molecules.
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is unique due to its combination of a furan ring, a morpholine ring, and a methoxybenzamide moiety. This structure allows it to interact with protein tyrosine kinases in a specific manner, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C18H22N2O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-6-3-2-5-14(16)18(21)19-13-15(17-7-4-10-24-17)20-8-11-23-12-9-20/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21) |
InChI Key |
FXCJLCAVHCVFKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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